Cas no 2679941-46-7 (rac-[(4R,5R)-2,2,5-trimethyl-1,3-oxazolidin-4-yl]methanol)
![rac-[(4R,5R)-2,2,5-trimethyl-1,3-oxazolidin-4-yl]methanol structure](https://ja.kuujia.com/scimg/cas/2679941-46-7x500.png)
rac-[(4R,5R)-2,2,5-trimethyl-1,3-oxazolidin-4-yl]methanol 化学的及び物理的性質
名前と識別子
-
- 2679941-46-7
- rac-[(4R,5R)-2,2,5-trimethyl-1,3-oxazolidin-4-yl]methanol
- EN300-28270670
-
- インチ: 1S/C7H15NO2/c1-5-6(4-9)8-7(2,3)10-5/h5-6,8-9H,4H2,1-3H3/t5-,6-/m0/s1
- InChIKey: TXFXKNWKFLOPRG-WDSKDSINSA-N
- ほほえんだ: O1[C@@H](C)[C@H](CO)NC1(C)C
計算された属性
- せいみつぶんしりょう: 145.110278721g/mol
- どういたいしつりょう: 145.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0
rac-[(4R,5R)-2,2,5-trimethyl-1,3-oxazolidin-4-yl]methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28270670-2.5g |
rac-[(4R,5R)-2,2,5-trimethyl-1,3-oxazolidin-4-yl]methanol |
2679941-46-7 | 95.0% | 2.5g |
$1315.0 | 2025-03-19 | |
Enamine | EN300-28270670-0.1g |
rac-[(4R,5R)-2,2,5-trimethyl-1,3-oxazolidin-4-yl]methanol |
2679941-46-7 | 95.0% | 0.1g |
$591.0 | 2025-03-19 | |
Enamine | EN300-28270670-0.05g |
rac-[(4R,5R)-2,2,5-trimethyl-1,3-oxazolidin-4-yl]methanol |
2679941-46-7 | 95.0% | 0.05g |
$563.0 | 2025-03-19 | |
Enamine | EN300-28270670-0.25g |
rac-[(4R,5R)-2,2,5-trimethyl-1,3-oxazolidin-4-yl]methanol |
2679941-46-7 | 95.0% | 0.25g |
$617.0 | 2025-03-19 | |
Enamine | EN300-28270670-1.0g |
rac-[(4R,5R)-2,2,5-trimethyl-1,3-oxazolidin-4-yl]methanol |
2679941-46-7 | 95.0% | 1.0g |
$671.0 | 2025-03-19 | |
Enamine | EN300-28270670-10.0g |
rac-[(4R,5R)-2,2,5-trimethyl-1,3-oxazolidin-4-yl]methanol |
2679941-46-7 | 95.0% | 10.0g |
$2884.0 | 2025-03-19 | |
Enamine | EN300-28270670-0.5g |
rac-[(4R,5R)-2,2,5-trimethyl-1,3-oxazolidin-4-yl]methanol |
2679941-46-7 | 95.0% | 0.5g |
$645.0 | 2025-03-19 | |
Enamine | EN300-28270670-5.0g |
rac-[(4R,5R)-2,2,5-trimethyl-1,3-oxazolidin-4-yl]methanol |
2679941-46-7 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 |
rac-[(4R,5R)-2,2,5-trimethyl-1,3-oxazolidin-4-yl]methanol 関連文献
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
rac-[(4R,5R)-2,2,5-trimethyl-1,3-oxazolidin-4-yl]methanolに関する追加情報
Comprehensive Overview of rac-[(4R,5R)-2,2,5-trimethyl-1,3-oxazolidin-4-yl]methanol (CAS No. 2679941-46-7)
The compound rac-[(4R,5R)-2,2,5-trimethyl-1,3-oxazolidin-4-yl]methanol (CAS No. 2679941-46-7) is a chiral oxazolidine derivative with significant applications in asymmetric synthesis and pharmaceutical research. Its unique stereochemistry and functional groups make it a valuable intermediate for the development of bioactive molecules. Researchers are increasingly interested in this compound due to its potential role in enantioselective catalysis and drug discovery, aligning with the growing demand for green chemistry and sustainable synthesis methods.
One of the key features of rac-[(4R,5R)-2,2,5-trimethyl-1,3-oxazolidin-4-yl]methanol is its stereochemical purity, which is critical for achieving high selectivity in synthetic pathways. The compound's oxazolidine ring structure provides a rigid framework that can influence the spatial orientation of reactive sites, making it a popular choice for chiral auxiliaries and ligands in metal-catalyzed reactions. This aligns with current trends in precision medicine and targeted therapy, where enantiopure compounds are essential for minimizing side effects.
In the context of organic synthesis, rac-[(4R,5R)-2,2,5-trimethyl-1,3-oxazolidin-4-yl]methanol is often explored for its ability to facilitate C-C bond formation and stereocontrol. Its methanol moiety offers versatility for further functionalization, enabling the creation of complex molecular architectures. Recent studies have highlighted its utility in multicomponent reactions, a hot topic in click chemistry and high-throughput screening platforms.
The compound's CAS No. 2679941-46-7 is frequently searched in databases like SciFinder and Reaxys, reflecting its relevance in academic and industrial research. Users often inquire about its spectroscopic data, solubility, and stability under various conditions—key parameters for experimental design. Additionally, its compatibility with biodegradable solvents and microwave-assisted synthesis techniques has garnered attention, as these methods reduce environmental impact and improve efficiency.
From a commercial perspective, rac-[(4R,5R)-2,2,5-trimethyl-1,3-oxazolidin-4-yl]methanol is supplied by specialty chemical manufacturers catering to the fine chemicals and pharmaceutical intermediates markets. Its pricing and availability are influenced by factors such as scale-up challenges and regulatory compliance, which are common concerns for synthetic chemists. Discussions on platforms like ResearchGate often focus on optimizing its synthesis to reduce costs while maintaining optical purity.
Future research directions for rac-[(4R,5R)-2,2,5-trimethyl-1,3-oxazolidin-4-yl]methanol may include its integration into flow chemistry systems or its use in photocatalysis, both of which are emerging fields in synthetic chemistry. The compound's potential to act as a hydrogen bond donor in organocatalysis also opens doors for novel reaction designs. As the scientific community prioritizes atom economy and waste reduction, this molecule’s role in sustainable chemistry is likely to expand.
In summary, rac-[(4R,5R)-2,2,5-trimethyl-1,3-oxazolidin-4-yl]methanol (CAS No. 2679941-46-7) represents a versatile and strategically important compound in modern chemistry. Its applications span asymmetric synthesis, medicinal chemistry, and material science, addressing contemporary challenges in molecular design and process optimization. Continued exploration of its properties and reactivities will undoubtedly contribute to advancements in chemical innovation.
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